Cas no 1565393-02-3 (4-(2-aminoethyl)azepan-4-ol)

4-(2-aminoethyl)azepan-4-ol 化学的及び物理的性質
名前と識別子
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- 1H-Azepin-4-ol, 4-(2-aminoethyl)hexahydro-
- 4-(2-aminoethyl)azepan-4-ol
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- インチ: 1S/C8H18N2O/c9-5-3-8(11)2-1-6-10-7-4-8/h10-11H,1-7,9H2
- InChIKey: JXKVXNADIJZNBL-UHFFFAOYSA-N
- ほほえんだ: N1CCCC(CCN)(O)CC1
4-(2-aminoethyl)azepan-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-682819-5.0g |
4-(2-aminoethyl)azepan-4-ol |
1565393-02-3 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 | |
Enamine | EN300-682819-0.1g |
4-(2-aminoethyl)azepan-4-ol |
1565393-02-3 | 95.0% | 0.1g |
$804.0 | 2025-03-12 | |
Enamine | EN300-682819-2.5g |
4-(2-aminoethyl)azepan-4-ol |
1565393-02-3 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15677-100mg |
4-(2-aminoethyl)azepan-4-ol |
1565393-02-3 | 95% | 100mg |
¥1302.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15677-500mg |
4-(2-aminoethyl)azepan-4-ol |
1565393-02-3 | 95% | 500mg |
¥3467.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15677-1.0g |
4-(2-aminoethyl)azepan-4-ol |
1565393-02-3 | 95% | 1.0g |
¥5197.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15677-100MG |
4-(2-aminoethyl)azepan-4-ol |
1565393-02-3 | 95% | 100MG |
¥ 1,326.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15677-1G |
4-(2-aminoethyl)azepan-4-ol |
1565393-02-3 | 95% | 1g |
¥ 5,293.00 | 2023-04-03 | |
Enamine | EN300-682819-1.0g |
4-(2-aminoethyl)azepan-4-ol |
1565393-02-3 | 95.0% | 1.0g |
$914.0 | 2025-03-12 | |
Chemenu | CM389328-500mg |
4-(2-aminoethyl)azepan-4-ol |
1565393-02-3 | 95%+ | 500mg |
$632 | 2023-02-17 |
4-(2-aminoethyl)azepan-4-ol 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
4-(2-aminoethyl)azepan-4-olに関する追加情報
4-(2-Aminoethyl)azepan-4-ol: A Comprehensive Overview
4-(2-Aminoethyl)azepan-4-ol (CAS No. 1565393-02-3) is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of azepane derivatives, which are seven-membered cyclic amines. The presence of an aminoethyl group and a hydroxyl group at the 4-position of the azepane ring introduces unique chemical properties, making it a valuable molecule for research and development.
The structure of 4-(2-aminoethyl)azepan-4-ol is characterized by a saturated seven-membered ring with one nitrogen atom. The aminoethyl group (-CH₂CH₂NH₂) attached to the nitrogen atom introduces additional functionality, such as nucleophilic reactivity and hydrogen bonding capabilities. The hydroxyl group (-OH) at the same position further enhances the molecule's ability to participate in various chemical reactions, including condensation, substitution, and addition reactions.
Recent studies have highlighted the importance of azepane derivatives in drug design and development. For instance, 4-(2-aminoethyl)azepan-4-ol has been explored as a potential precursor for bioactive compounds due to its ability to form stable amine bonds and its compatibility with various functional groups. Researchers have also investigated its role in the synthesis of peptide analogs and bioisosteres, which are critical components in modern drug discovery.
One of the most promising applications of 4-(2-aminoethyl)azepan-4-ol lies in its use as a building block for constructing complex molecular architectures. Its cyclic structure provides a rigid framework that can be further modified by introducing substituents at strategic positions. This property has made it an attractive candidate for synthesizing macrocyclic compounds, which are widely used in catalysis, materials science, and medicinal chemistry.
In addition to its synthetic applications, 4-(2-aminoethyl)azepan-4-ol has shown potential in biological systems. Studies have demonstrated that this compound can interact with proteins and other biomolecules through hydrogen bonding and π-interactions, making it a valuable tool for studying molecular recognition and binding affinities. Its ability to form stable complexes with metal ions has also been explored in the context of metalloenzyme mimics and catalytic systems.
The synthesis of 4-(2-aminoethyl)azepan-4-ol typically involves multi-step processes that combine principles from organic synthesis and catalysis. One common approach involves the cyclization of amino alcohols under specific reaction conditions to form the azepane ring. Researchers have optimized these methods to achieve high yields and selectivity, ensuring that the compound can be produced on a larger scale for industrial applications.
From an environmental perspective, 4-(2-aminoethyl)azepan-4-ol exhibits favorable biodegradability under certain conditions, making it a more sustainable option compared to some traditional organic compounds. Its low toxicity profile further enhances its suitability for use in pharmaceuticals and agrochemicals.
In conclusion, 4-(2-aminoethyl)azepan-4-ol (CAS No. 1565393-02-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and biological studies, position it as an important molecule for future research and development efforts.
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